molecular formula C11H12O2 B3058688 4-(Benzyloxy)but-2-YN-1-OL CAS No. 91142-50-6

4-(Benzyloxy)but-2-YN-1-OL

Cat. No.: B3058688
CAS No.: 91142-50-6
M. Wt: 176.21 g/mol
InChI Key: QBAWLINTLWLGSZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)but-2-YN-1-OL is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of a benzyloxy group attached to a butyn-1-ol backbone. This compound is of interest in organic synthesis due to its unique structural features, which include an alkyne and a benzyloxy group, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

4-(Benzyloxy)but-2-YN-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)but-2-YN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Procedure: Benzyl alcohol is reacted with propargyl bromide in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)but-2-YN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major products include benzaldehyde or benzoic acid derivatives.

    Reduction: The major products include 4-(benzyloxy)but-2-ene-1-ol or 4-(benzyloxy)butane-1-ol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyloxy group with the nucleophile.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)but-2-YN-1-OL involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes that catalyze oxidation and reduction reactions, such as oxidases and reductases.

    Pathways Involved: It can participate in metabolic pathways involving the conversion of alcohols to aldehydes or ketones, as well as the reduction of alkynes to alkenes or alkanes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)but-2-ene-1-ol: Similar structure but with a double bond instead of a triple bond.

    4-(Benzyloxy)butane-1-ol: Similar structure but fully saturated.

    4-(Methoxy)but-2-YN-1-OL: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)but-2-YN-1-OL is unique due to the presence of both an alkyne and a benzyloxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

4-phenylmethoxybut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAWLINTLWLGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452516
Record name 4-benzyloxy-2-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91142-50-6
Record name 4-benzyloxy-2-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude alkyne I1 (81.9 g, 560 mmol) was dissolved in 500 ml of THF and cooled to −78° C. A 2.5M solution of n-hexyl lithium (250 ml, 625 mmol) was added dropwise over a period of 2 hours, so that the temperature did not exceed −70° C. Stirring was continued for 3 hours at −78° C. and then solid paraformaldehyde (20.18 g, 672 mmol) was added. The dry ice-bath was removed and the reaction allowed to warm up to room temperature over night (approx. 20 hours). The mixture was diluted with 600 ml of TBME and extracted with 400 ml of an ammonium chloride solution (20%). The aqueous layer was extracted once more with 200 ml of TBME and the combined organic fractions were washed three times with 400 ml of a brine, dried over anhydrous sodium sulfate and evaporated to give an orange liquid. Yield: 87.9 g (89%).
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
20.18 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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